8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroquinoline and 4-propylbenzaldehyde.
Condensation Reaction: The 8-chloroquinoline undergoes a condensation reaction with 4-propylbenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the intermediate 8-chloro-2-(4-propylphenyl)quinoline.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol group.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, elevated temperatures.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 8-Chloro-2-(4-propylphenyl)quinoline-4-methanol.
Substitution: 8-Amino-2-(4-propylphenyl)quinoline-4-carboxylic acid, 8-Thio-2-(4-propylphenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as topoisomerases or kinases.
Pathways Involved: It may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloroquinoline-4-carboxylic acid
- 2-(4-Propylphenyl)quinoline-4-carboxylic acid
- 8-Chloro-2-phenylquinoline-4-carboxylic acid
Uniqueness
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the chloro and propylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to other quinoline derivatives.
Biological Activity
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
- Chemical Formula : C19H16ClNO2
- CAS Number : 588676-12-4
- Molecular Weight : 329.79 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes and Receptors : The compound may inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes like DNA replication and protein synthesis .
- DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, potentially leading to cell death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown:
- Effectiveness against Gram-positive and Gram-negative bacteria .
- Inhibition of fungal growth , particularly against species like Botrytis cinerea, where it affects hyphal morphology and permeability .
Anticancer Activity
The compound has also been explored for its anticancer potential:
- In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting it may induce apoptosis or cell cycle arrest.
- Case Study : In a study involving various quinoline derivatives, this compound was noted for its ability to significantly reduce cell viability in cancer cell lines compared to controls .
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
- Proteomics Research : Used as a reagent in studying protein structures and functions.
- Chemical Synthesis : Acts as an intermediate in the synthesis of other quinoline derivatives.
Data Tables
Property | Value |
---|---|
Chemical Formula | C19H16ClNO2 |
Molecular Weight | 329.79 g/mol |
Antimicrobial Activity | Effective against G+ and G- bacteria |
Anticancer Activity | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIRFXUYSUKDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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